5-Fluoro-8-nitroquinoline

Synthetic methodology Nitration regioselectivity Process optimization

5-Fluoro-8-nitroquinoline is a critical synthetic intermediate for fluorinated aminoquinolines, exhibiting a 53-fold enhanced mutagenic activity over non-fluorinated analogs in Salmonella TA100 assays, making it a valuable model system for genotoxicity research. Its unique 5-fluoro/8-nitro substitution pattern dictates distinct reactivity and regioselectivity in nucleophilic aromatic substitution and cross-coupling reactions, rendering it irreplaceable by non-halogenated or alternative halogen variants. This compound enables precise structure-activity relationship studies and the synthesis of 5-substituted-8-nitroquinoline libraries with downstream amine functionality.

Molecular Formula C9H5FN2O2
Molecular Weight 192.15 g/mol
CAS No. 152167-85-6
Cat. No. B132337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-8-nitroquinoline
CAS152167-85-6
Molecular FormulaC9H5FN2O2
Molecular Weight192.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])F
InChIInChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H
InChIKeyVUOBTOAOYYTUMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-8-nitroquinoline (CAS 152167-85-6) Compound Baseline and Procurement Profile


5-Fluoro-8-nitroquinoline (CAS 152167-85-6) is a heteroaromatic compound with the molecular formula C9H5FN2O2 and a molecular weight of 192.15 g/mol . It belongs to the 8-nitroquinoline class, featuring a fluorine atom at the 5-position and a nitro group at the 8-position on the quinoline scaffold . The compound appears as a pale yellow crystalline powder, with a predicted density of 1.446 ± 0.06 g/cm³ and a boiling point of 329.7 ± 27.0 °C . It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol, methanol, and dimethyl sulfoxide . 5-Fluoro-8-nitroquinoline serves primarily as a synthetic intermediate for the preparation of polyfluorinated aminoquinolines and other functional materials, with the nitro group positioned for subsequent reduction and the fluorine atom enabling further nucleophilic aromatic substitution or cross-coupling reactions [1].

Why Generic 8-Nitroquinoline Derivatives Cannot Substitute for 5-Fluoro-8-nitroquinoline in Research Protocols


Generic substitution of 8-nitroquinoline derivatives without consideration of the 5-position halogen is not scientifically sound due to electronically and sterically driven differences in reactivity, regioselectivity, and biological profile. The presence of the fluorine atom at the 5-position introduces a strong electron-withdrawing inductive effect (-I) while simultaneously exerting a resonance-donating effect (+M) that alters the electron density distribution across the quinoline ring relative to non-fluorinated analogs [1]. In synthetic applications, this substitution pattern dictates both the feasibility and the regiochemical outcome of nitration reactions: studies on polyfluorinated quinolines demonstrate that 5-nitro and/or 8-nitro derivatives form only when the 5- or 8-positions are unoccupied; otherwise, oxidation pathways dominate [1]. Furthermore, in biological assays, fluorine substitution dramatically modulates mutagenic potency—the meta-fluorinated derivative of 8-nitroquinoline (i.e., 5-fluoro-8-nitroquinoline) exhibits a 53-fold enhancement in mutagenic activity over the parent non-fluorinated compound in Salmonella typhimurium TA100 [2]. These electronic and biological differences mean that substituting 5-fluoro-8-nitroquinoline with 5-chloro-, 5-bromo-, or non-halogenated 8-nitroquinoline analogs will alter reaction outcomes and biological readouts in ways that cannot be predicted without empirical verification.

5-Fluoro-8-nitroquinoline: Quantitative Differentiation Evidence Against Comparator Compounds


Synthesis Yield: Nitration of 5-Fluoroquinoline to 5-Fluoro-8-nitroquinoline vs. 8-Fluoro-5-nitroquinoline Isomer

The synthetic route to 5-fluoro-8-nitroquinoline via nitration of 5-fluoroquinoline proceeds with a reported yield of approximately 60% [1]. This compares favorably to the isomeric compound 8-fluoro-5-nitroquinoline, which is synthesized from 8-fluoroquinoline with a comparable yield of approximately 61% [2]. While the absolute yields are similar, the distinction lies in the fact that the two isomers originate from different starting materials (5-fluoroquinoline versus 8-fluoroquinoline) and yield products with distinctly different substitution patterns, which dictate their subsequent reactivity and application scope [3].

Synthetic methodology Nitration regioselectivity Process optimization Fluorinated heterocycles

Mutagenic Potency: 5-Fluoro-8-nitroquinoline vs. Parent 8-Nitroquinoline in Ames Assay

In the Salmonella typhimurium TA100 Ames assay (without S9 metabolic activation), the meta-fluorinated derivative of 8-nitroquinoline—corresponding to 5-fluoro-8-nitroquinoline—exhibited a 53-fold enhancement in mutagenic activity relative to the parent non-fluorinated 8-nitroquinoline compound [1]. This represents one of the most pronounced fluorine-mediated mutagenicity enhancements observed within the study, which evaluated 16 nitroquinolines and their fluorinated derivatives, with enhancement ratios ranging from 0.6-fold to 119-fold across the full panel [1].

Genetic toxicology Structure-activity relationship Mutagenicity Fluorine substitution effect

Nitration Regioselectivity: 5-Fluoroquinoline Nitration Outcome vs. Non-Fluorinated Quinoline

A systematic investigation of polyfluorinated quinolines under nitration conditions established that 5-nitro and/or 8-nitro derivatives form only when the 5- or 8-positions are unoccupied in the starting quinoline [1]. In cases where these positions are already substituted, nitro products were not detectable; instead, the initial quinolines underwent oxidation [1]. For 5-fluoroquinoline specifically, the fluorine occupies the 5-position, leaving the 8-position available for nitration, thereby enabling the selective synthesis of 5-fluoro-8-nitroquinoline [1]. Furthermore, the study noted that polyfluorinated 2-chloroquinolines nitrated more readily than quinolines lacking a substituent at the 2-position [1].

Electrophilic aromatic substitution Regioselectivity Nitration Fluorine directing effects

Fluorine vs. Chlorine Substituent Electronic Effects in 5-Halo-8-nitroquinoline Series

The electronic influence of the 5-position halogen in 5-halo-8-nitroquinoline derivatives can be contextualized through Hammett substituent constants. Fluorine exhibits a σₘ (meta) value of +0.337, whereas chlorine exhibits a σₘ value of +0.373 [1]. Although these values are derived from benzoic acid systems rather than quinoline scaffolds, they provide a class-level inference for the relative electron-withdrawing inductive strength of the two halogens when positioned meta to a reaction center. The slightly lower σₘ value for fluorine compared to chlorine indicates marginally reduced inductive electron withdrawal, while fluorine's strong +M resonance donation (not captured by σₘ alone) introduces additional electronic complexity that distinguishes fluorine-substituted quinolines from their chloro and bromo counterparts .

Hammett constants Electronic effects Halogen substitution Structure-property relationships

Optimal Application Scenarios for 5-Fluoro-8-nitroquinoline in Research and Development


Synthesis of 5-Fluoro-8-aminoquinoline via Selective Nitro Group Reduction

5-Fluoro-8-nitroquinoline serves as the direct precursor to 5-fluoro-8-aminoquinoline through reduction of the 8-nitro group using hydrogen gas with a catalyst or metal hydride reducing agents . The resulting aminoquinoline derivative is a valuable intermediate for further functionalization, including diazotization, amide coupling, and heterocycle formation. This application leverages the regioselective nitration outcome established in Skolyapova et al., where the 8-position of 5-fluoroquinoline is selectively nitrated due to the 5-position being occupied by fluorine [1].

Structure-Mutagenicity Relationship Studies in Genetic Toxicology

The 53-fold enhancement in mutagenic activity of 5-fluoro-8-nitroquinoline relative to non-fluorinated 8-nitroquinoline in the Salmonella typhimurium TA100 assay makes this compound a valuable tool for investigating the mechanistic basis of fluorine substitution effects on genotoxicity [2]. Researchers studying how halogen substitution modulates the metabolic activation, DNA adduct formation, or repair processes associated with nitroaromatic compounds can employ this compound as a model system with a well-characterized quantitative mutagenicity benchmark.

Nucleophilic Aromatic Substitution for Diversified Quinoline Derivatives

The fluorine atom at the 5-position of 5-fluoro-8-nitroquinoline is susceptible to nucleophilic displacement under appropriate conditions, enabling the introduction of diverse substituents including amines, alkoxides, and thiols . This reactivity is modulated by the electron-withdrawing nitro group at the 8-position, which activates the ring toward nucleophilic attack. The compound thus functions as a versatile electrophilic building block for synthesizing 5-substituted-8-nitroquinoline libraries, with the nitro group available for subsequent reduction to the corresponding amine [1].

Calibration Standard for Nitroaromatic Detection Assays

Given the established mutagenicity profile of 5-fluoro-8-nitroquinoline and its structural relationship to environmentally relevant nitroaromatic compounds, this compound can serve as a reference standard or positive control in assays designed to detect and quantify nitroaromatic mutagens [2]. Its distinct fluorine substitution pattern provides a unique mass spectrometry signature (m/z 192.15 for the parent ion) that distinguishes it from non-fluorinated nitroquinoline standards in analytical method development.

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